molecular formula C49H88NO24 B15130856 (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di

(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di

Cat. No.: B15130856
M. Wt: 1075.2 g/mol
InChI Key: NKTHQFASQDRAAA-LMTGWTKTSA-N
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Description

The compound (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl, methoxy, and dimethylamino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

    Formation of the Oxan Ring: This step involves the cyclization of a precursor molecule to form the oxan ring, often using acid or base catalysis.

    Introduction of Functional Groups: Various functional groups such as hydroxyl, methoxy, and dimethylamino groups are introduced through reactions like nucleophilic substitution, oxidation, and reduction.

    Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques such as chromatography or crystallization are employed to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups such as methoxy and dimethylamino can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or dimethylamine (NH(CH₃)₂).

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-6-[(2S,3R,4S,6R)-4-dimethylamino-3-hydroxy-6-methyl-oxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,10-di
  • This compound

Uniqueness

This compound is unique due to its complex structure and multiple chiral centers, which confer specific stereochemical properties. Its diverse functional groups also allow for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C49H88NO24

Molecular Weight

1075.2 g/mol

InChI

InChI=1S/C37H66NO12.C12H22O12/c1-14-26-37(10,44)32(41)21(5)28(39)18(2)15-19(3)30(50-35-29(40)25(38(11)12)16-20(4)46-35)22(6)31(23(7)34(43)48-26)49-27-17-36(9,45-13)33(42)24(8)47-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h18,20-27,29-33,35,40-42,44H,14-17H2,1-13H3;3-10,12-20H,1-2H2,(H,21,22)/t18-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31+,32-,33+,35+,36-,37+;3-,4-,5-,6+,7+,8-,9-,10-,12+/m11/s1

InChI Key

NKTHQFASQDRAAA-LMTGWTKTSA-N

Isomeric SMILES

CC[C@@H]1[C@]([C@@H]([C@H](C(=O)[C@@H](C[C]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)C)O)(C)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@H]([C@H](C(=O)O)O)O)O)O)O)O

Canonical SMILES

CCC1C(C(C(C(=O)C(C[C](C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

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